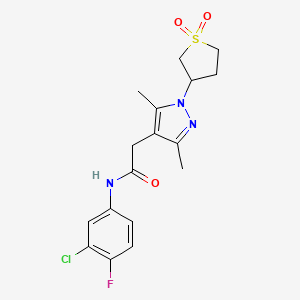

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and 3,5-dimethyl substituents. The acetamide linker connects this pyrazole moiety to a 3-chloro-4-fluorophenyl aromatic ring. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability, while the chloro-fluorophenyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O3S/c1-10-14(8-17(23)20-12-3-4-16(19)15(18)7-12)11(2)22(21-10)13-5-6-26(24,25)9-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSOUOOPAYWDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a pyrazole core, which is known for its diverse pharmacological properties. The presence of halogen substituents (chlorine and fluorine) and a dioxo-tetrahydrothiophene moiety enhances its potential biological activity.

Synthesis

The synthesis of this compound involves multiple steps typically starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents and using coupling agents to facilitate reactions.

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including:

- Cervical Cancer : IC50 values indicate potent cytotoxicity against cervical cancer cells.

- Colon Cancer : Specific derivatives demonstrate higher efficacy compared to standard chemotherapeutics like 5-FU .

Antimicrobial Activity

Compounds containing the pyrazole moiety are also noted for their antimicrobial properties. Studies have shown effectiveness against:

- Bacterial Strains : Inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Fungal Infections : Some derivatives exhibited antifungal activity comparable to established antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of similar pyrazole compounds has been documented. Mechanistic studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to:

- Electrophilic Substitution : The presence of electron-withdrawing groups enhances nucleophilicity at specific positions on the pyrazole ring.

- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with key enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of specific substituents, such as halogens in the phenyl ring, enhances their efficacy by promoting hydrophobic interactions with target proteins involved in cancer progression .

Mechanism of Action

The anticancer activity is often attributed to the inhibition of key signaling pathways. For example, compounds similar to N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide have been shown to inhibit the MEK/ERK pathway, which is crucial for cell proliferation and survival . The compound's ability to interact with caspases further suggests its role in promoting apoptosis in cancer cells .

Anti-inflammatory Properties

Compounds containing pyrazole moieties have been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This property makes them promising candidates for developing new anti-inflammatory drugs .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole-based compounds. Some studies have reported that these compounds can modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. The structural features of this compound may contribute to its potential effectiveness in treating mood disorders .

Synthesis and Structural Variability

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. For instance, changing substituents on the pyrazole ring or modifying the acetamide group can lead to derivatives with improved potency and selectivity against specific biological targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of pyrazole derivatives against MCF7 cells, a compound structurally similar to this compound demonstrated an IC50 value of 39.70 µM, indicating significant cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could reduce TNF-alpha levels by up to 50% in vitro, suggesting their utility in treating inflammatory conditions .

Comparison with Similar Compounds

Structural Analog 1: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189)

Key Structural Differences :

- The pyrazole ring in Compound 189 is substituted with bis(difluoromethyl) groups instead of dimethyl and sulfone-containing tetrahydrothiophene.

- The acetamide is connected to a 3,5-difluorophenyl ethyl group rather than a 3-chloro-4-fluorophenyl group.

- A methylsulfonyl-substituted indazole is present in the side chain, increasing molecular complexity .

Functional Implications :

- The bis(difluoromethyl) groups enhance lipophilicity (LogP ≈ 4.2) compared to the target compound’s dimethyl substituents (estimated LogP ≈ 3.5).

- The methylsulfonyl group in Compound 189 may improve solubility but reduce membrane permeability relative to the target’s tetrahydrothiophene sulfone.

| Parameter | Target Compound | Compound 189 |

|---|---|---|

| Pyrazole Substituents | 3,5-dimethyl; 1-(1,1-dioxidotetrahydrothiophen-3-yl) | 3,5-bis(difluoromethyl); 1-methylsulfonyl-indazolyl |

| Aromatic Group | 3-chloro-4-fluorophenyl | 3,5-difluorophenyl ethyl |

| Molecular Weight (g/mol) | ~450 (estimated) | ~720 (reported) |

| LogP (Predicted) | ~3.5 | ~4.2 |

Structural Analog 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Structural Differences :

- Functional Implications: The sulfanyl (S–) group is less polar than the sulfone (SO₂), reducing solubility but increasing lipophilicity.

| Parameter | Target Compound | Analog 2 |

|---|---|---|

| Linker Group | Acetamide | Carbaldehyde |

| Sulfur Functionalization | 1,1-dioxidotetrahydrothiophen-3-yl (SO₂) | 3-chlorophenylsulfanyl (S–) |

| Pyrazole Substituents | 3,5-dimethyl | 1-methyl, 3-trifluoromethyl |

| Hydrogen Bond Capacity | 2 donors, 3 acceptors | 1 donor, 2 acceptors |

Research Findings and Trends

Hydrogen Bonding and Crystal Packing

The target compound’s acetamide group enables bidirectional hydrogen bonding (N–H∙∙∙O and C=O∙∙∙H–N), facilitating stable crystal packing, as inferred from graph-set analysis principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.